molecular formula C13H13NO2 B14024957 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 85221-58-5

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile

Katalognummer: B14024957
CAS-Nummer: 85221-58-5
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: YUXTUOURBBZMFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is a chemical compound with the molecular formula C13H13NO2 It is known for its unique structure, which includes a naphthalene ring system substituted with methoxy groups and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6,7-dimethoxy-1-tetralone with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, primary amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar methoxy-substituted aromatic ring but differs in its overall structure and reactivity.

    6,7-Dimethoxyphthalide: Another related compound with methoxy groups, but with a different core structure.

Uniqueness

6,7-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

85221-58-5

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

6,7-dimethoxy-3,4-dihydronaphthalene-1-carbonitrile

InChI

InChI=1S/C13H13NO2/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

YUXTUOURBBZMFW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCC=C2C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.